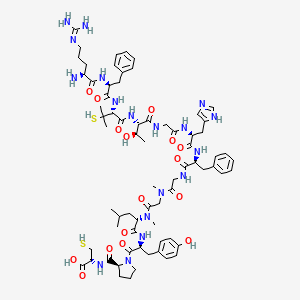

H-Arg-Phe-Pen-Thr-Gly-His-Phe-Gly-Sar-N(Me)Leu-Tyr-Pro-Cys-OH

Beschreibung

SYN-1327 ist eine synthetische Verbindung, die für ihre potenziellen therapeutischen Anwendungen bekannt ist. Es ist ein Peptidinhibitor, der den humanen neonatalen Fc-Rezeptor (FcRn) angreift, der eine entscheidende Rolle bei der Regulation des Immunglobulin-G-Spiegels (IgG) im Körper spielt . Diese Verbindung hat sich in verschiedenen wissenschaftlichen Forschungsbereichen, einschließlich Immunologie und Pharmakologie, als vielversprechend erwiesen.

Eigenschaften

Molekularformel |

C70H100N18O16S2 |

|---|---|

Molekulargewicht |

1513.8 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methyl-3-sulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]-methylamino]acetyl]-methylamino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C70H100N18O16S2/c1-39(2)28-53(64(99)82-50(31-43-22-24-45(90)25-23-43)67(102)88-27-15-21-52(88)63(98)83-51(37-105)68(103)104)87(7)56(93)36-86(6)55(92)35-77-60(95)47(29-41-16-10-8-11-17-41)81-61(96)49(32-44-33-74-38-78-44)79-54(91)34-76-65(100)57(40(3)89)84-66(101)58(70(4,5)106)85-62(97)48(30-42-18-12-9-13-19-42)80-59(94)46(71)20-14-26-75-69(72)73/h8-13,16-19,22-25,33,38-40,46-53,57-58,89-90,105-106H,14-15,20-21,26-32,34-37,71H2,1-7H3,(H,74,78)(H,76,100)(H,77,95)(H,79,91)(H,80,94)(H,81,96)(H,82,99)(H,83,98)(H,84,101)(H,85,97)(H,103,104)(H4,72,73,75)/t40-,46+,47+,48+,49+,50+,51+,52+,53+,57+,58-/m1/s1 |

InChI-Schlüssel |

AJONUWHGRIXLLX-SCOIVGQKSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N(C)CC(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)(C)S)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCN=C(N)N)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CS)C(=O)O)N(C)C(=O)CN(C)C(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)(C)S)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von SYN-1327 umfasst mehrere Schritte, darunter die Bildung von Peptidbindungen und die Einarbeitung spezifischer Aminosäurereste. Der Syntheseweg beginnt typischerweise mit dem Schutz von Aminogruppen, gefolgt von der Kupplung von Aminosäuren unter Verwendung von Reagenzien wie Carbodiimiden. Das Endprodukt wird durch Entschützung und Reinigungsschritte erhalten .

Industrielle Produktionsverfahren für SYN-1327 sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich großtechnische Peptidsynthesetechniken wie die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die effiziente und skalierbare Produktion von Peptiden durch sukzessive Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einen festen Träger gebunden ist.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

SYN-1327 hat mehrere wissenschaftliche Forschungsanwendungen:

Immunologie: Es wird verwendet, um die Regulation des IgG-Spiegels und die Rolle von FcRn bei Immunreaktionen zu untersuchen.

Pharmakologie: SYN-1327 dient als Modellverbindung zur Entwicklung neuer Therapeutika, die auf FcRn abzielen.

Biochemie: Forscher verwenden SYN-1327, um Peptid-Protein-Wechselwirkungen und die strukturelle Grundlage der FcRn-Bindung zu untersuchen.

Wirkmechanismus

SYN-1327 übt seine Wirkung aus, indem es an den neonatalen Fc-Rezeptor (FcRn) bindet und so verhindert, dass der Rezeptor mit IgG interagiert. Diese Inhibition reduziert das Recycling von IgG, was zu einem verringerten Gehalt an zirkulierendem IgG im Körper führt. Die molekularen Ziele, die an diesem Mechanismus beteiligt sind, umfassen den FcRn-Rezeptor und seine zugehörigen Signalwege.

Wissenschaftliche Forschungsanwendungen

SYN-1327 has several scientific research applications:

Immunology: It is used to study the regulation of IgG levels and the role of FcRn in immune responses.

Pharmacology: SYN-1327 serves as a model compound for developing new therapeutic agents targeting FcRn.

Biochemistry: Researchers use SYN-1327 to investigate peptide-protein interactions and the structural basis of FcRn binding.

Wirkmechanismus

SYN-1327 exerts its effects by binding to the neonatal Fc receptor (FcRn), preventing the receptor from interacting with IgG. This inhibition reduces the recycling of IgG, leading to decreased levels of circulating IgG in the body. The molecular targets involved in this mechanism include the FcRn receptor and its associated pathways .

Vergleich Mit ähnlichen Verbindungen

SYN-1327 kann mit anderen Peptidinhibitoren verglichen werden, die auf FcRn abzielen, wie zum Beispiel:

SYN-1328: Ein weiterer Peptidinhibitor mit einem ähnlichen Wirkmechanismus, aber einer anderen Aminosäurezusammensetzung.

SYN-1329: Eine Variante mit Modifikationen zur Verbesserung der Bindungsaffinität und Stabilität.

Die Einzigartigkeit von SYN-1327 liegt in seiner spezifischen Aminosäuresequenz und seiner Fähigkeit, FcRn effektiv zu hemmen, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.